An In-Depth Technical Guide to 2,4-Dibromo-N-alkylanilines with a Focus on 2,4-Dibromo-N-methylaniline
An In-Depth Technical Guide to 2,4-Dibromo-N-alkylanilines with a Focus on 2,4-Dibromo-N-methylaniline
Introduction
Substituted anilines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. Halogenated anilines, in particular, are of significant interest to researchers and drug development professionals due to their utility in introducing bromine atoms, which can modulate a compound's lipophilicity, metabolic stability, and serve as a handle for further chemical transformations such as cross-coupling reactions. This technical guide provides a comprehensive overview of 2,4-Dibromo-N-methylaniline, a representative dibrominated N-alkylaniline, covering its physicochemical properties, synthesis, spectroscopic characterization, and safety protocols.
Physicochemical Properties of 2,4-Dibromo-N-methylaniline
The key physicochemical properties of 2,4-Dibromo-N-methylaniline are summarized in the table below. These properties are crucial for designing experimental procedures, understanding its solubility, and predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 73557-58-1 | [1] |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.94 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water | [2] |
| Predicted logP | 3.3 | [3] |
Synthesis and Experimental Protocols
The synthesis of 2,4-Dibromo-N-methylaniline typically involves the direct bromination of N-methylaniline. The directing effects of the amino group (ortho-, para-directing) and the steric hindrance of the N-methyl group influence the position of bromination.
General Synthesis Workflow
The logical workflow for the synthesis of a 2,4-Dibromo-N-alkylaniline is depicted below. This involves the initial N-alkylation of aniline followed by a regioselective bromination.
Caption: General synthesis workflow for 2,4-Dibromo-N-alkylanilines.
Experimental Protocol: Synthesis of a Related Compound
While a specific protocol for 2,4-Dibromo-N-ethylaniline is not available, the following procedure for the preparation of 4-bromoaniline derivatives can be adapted by a skilled synthetic chemist.[4]
Reaction: Bromination of an aniline derivative.
Materials:
-
Aniline derivative (e.g., N-ethylaniline)
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Pyridine (solvent)
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Bromine
-
Hydrobromic acid (47%) (optional, for salt formation)
-
Hydrogen peroxide (50%) (optional, alternative brominating system)
Procedure (adapted from a similar synthesis[4]):
-
Dissolve the starting aniline derivative in pyridine in a reaction vessel equipped with a stirrer and a dropping funnel.
-
If using bromine, prepare a solution of bromine in pyridine. This should be done at a low temperature (e.g., 0 °C) due to the exothermic nature of the reaction.
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Slowly add the bromine solution dropwise to the aniline solution at room temperature over several hours.
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Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
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After the reaction is complete, the pyridine solvent is typically removed under reduced pressure.
-
The crude product is then worked up, which may involve neutralization with an aqueous base, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer.
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The final product is purified by a suitable method such as crystallization or column chromatography.
Note: The regioselectivity of bromination can be influenced by the reaction conditions, including temperature and the specific brominating agent used. The formation of other isomers (e.g., 2-bromo, 4-bromo, 2,6-dibromo) is possible.
Applications in Research and Drug Development
2,4-Dibromo-N-alkylanilines are valuable intermediates in organic synthesis. Their utility stems from the presence of two bromine atoms at specific positions on the aromatic ring and a nucleophilic secondary amine.
-
Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aniline core into more complex molecular architectures.
-
Synthesis of Heterocyclic Compounds: The amino group can be used as a nucleophile to construct a wide range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.
-
Precursors to Bioactive Molecules: While specific examples for 2,4-Dibromo-N-ethylaniline are scarce, related bromoaniline derivatives are used as intermediates in the synthesis of compounds with potential therapeutic applications, including inhibitors of bromodomain-containing protein 4 (BRD4), which are being investigated for the treatment of cancer and other diseases.[5]
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2,4-Dibromo-N-methylaniline, which would be very similar to that of 2,4-Dibromo-N-ethylaniline, with the addition of signals for the ethyl group in the NMR spectra.
| Technique | Expected Data for 2,4-Dibromo-N-methylaniline |
| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The N-H proton would likely be a broad singlet, and the N-methyl group would be a singlet around 2.8-3.0 ppm. For an N-ethyl group, one would expect a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbons bearing bromine atoms would be shifted to lower field. The N-methyl carbon would be around 30-35 ppm. For an N-ethyl group, two signals would be present for the ethyl carbons. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed, along with fragmentation patterns corresponding to the loss of bromine and other fragments. |
| Infrared (IR) Spectroscopy | Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and C-N stretching. |
Safety and Handling
Substituted anilines and their halogenated derivatives should be handled with care as they are often toxic. The safety information for related compounds suggests that 2,4-Dibromo-N-ethylaniline should be treated as a hazardous substance.
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General Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation.[2][6] May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] In case of inadequate ventilation, wear respiratory protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Use only outdoors or in a well-ventilated area.[6] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a well-ventilated place.[6] Keep the container tightly closed in a dry and cool place.[1]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]
-
This information is based on closely related compounds and a safety data sheet for the target molecule should be consulted if it becomes available.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. PubChemLite - 2,4-dibromo-n-methylaniline (C7H7Br2N) [pubchemlite.lcsb.uni.lu]
- 4. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]
- 5. US researchers synthesize new BRD4 BD2 inhibitors | BioWorld [bioworld.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
